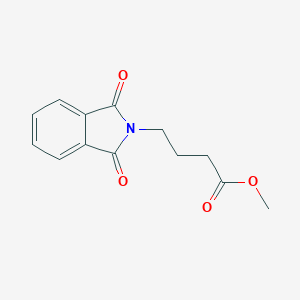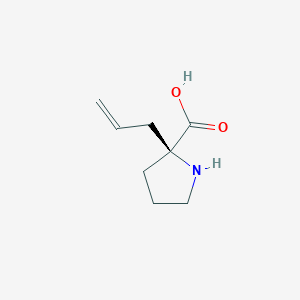
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a propenyl group attached to the proline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the alkylation of D-proline with an appropriate propenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the proline, followed by the addition of the propenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated proline derivatives.
Substitution: Various substituted proline derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its use in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(2-propenyl)phenol:
3-Phenyl-2-propenal:
Uniqueness
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of the propenyl group with the proline structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from other propenyl-containing compounds.
Propriétés
Numéro CAS |
195833-47-7 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1 |
Clé InChI |
WRBBRKMXTLLAOB-MRVPVSSYSA-N |
SMILES |
C=CCC1(CCCN1)C(=O)O |
SMILES isomérique |
C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-] |
SMILES canonique |
C=CCC1(CCC[NH2+]1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


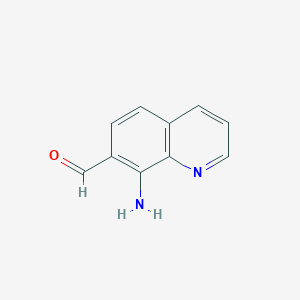
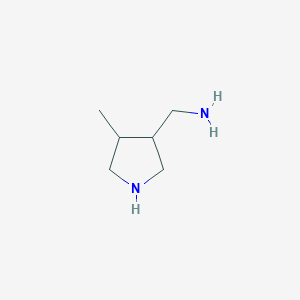
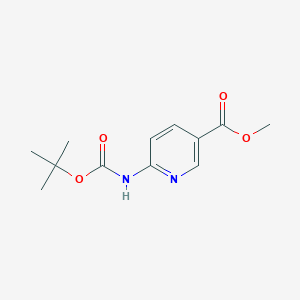

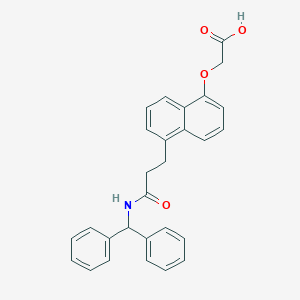
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
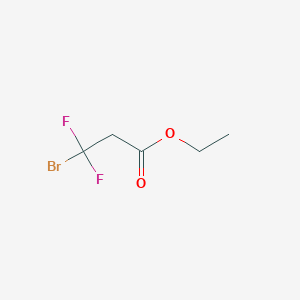
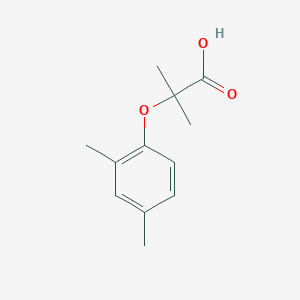
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)
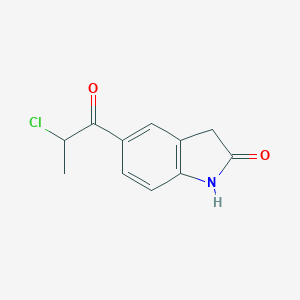
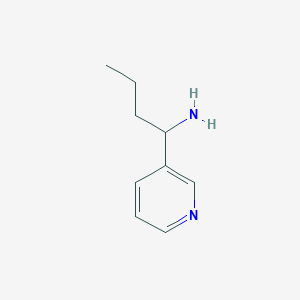
![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
